Ethyl 2-(2-bromo-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrol-5-yl)acetate
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Overview
Description
Ethyl 2-(2-bromo-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrol-5-yl)acetate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science . This compound features a unique structure that includes a bromine atom, a thieno[2,3-c]pyrrole ring, and an ethyl acetate group, making it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of Ethyl 2-(2-bromo-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrol-5-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a thiophene derivative with an appropriate bromoacetyl compound under controlled conditions. The reaction conditions often include the use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) in solvents like chlorobenzene . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 2-(2-bromo-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrol-5-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(2-bromo-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrol-5-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: It serves as a probe in studying the mechanisms of various biological processes and as a precursor for the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-bromo-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-(2-bromo-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrol-5-yl)acetate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl acetate group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10BrNO3S |
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Molecular Weight |
304.16 g/mol |
IUPAC Name |
ethyl 2-(2-bromo-4-oxo-6H-thieno[2,3-c]pyrrol-5-yl)acetate |
InChI |
InChI=1S/C10H10BrNO3S/c1-2-15-9(13)5-12-4-7-6(10(12)14)3-8(11)16-7/h3H,2,4-5H2,1H3 |
InChI Key |
ZUEMRQNNCGDNCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CC2=C(C1=O)C=C(S2)Br |
Origin of Product |
United States |
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